3,4,5,6-Tetrahydroxyxanthone

Na/K-ATPase inhibition ion pump pharmacology cardiac glycoside alternative

3,4,5,6-Tetrahydroxyxanthone (CAS 99420-08-3) is a fully synthetic, non‑glycosylated tetra‑hydroxyxanthone derivative (C₁₃H₈O₆, MW 260.20) that belongs to the polyphenolic xanthone family. It bears four contiguous hydroxyl groups on the A‑ring (positions 3,4,5,6) of the xanthone scaffold, a substitution pattern that is rare among both natural and synthetic xanthones and fundamentally governs its distinct protein‑target engagement profile.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 99420-08-3
Cat. No. B3432277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydroxyxanthone
CAS99420-08-3
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
InChIInChI=1S/C13H8O6/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17/h1-4,14-15,17-18H
InChIKeyMUWSBAZQOGXKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrahydroxyxanthone (CAS 99420-08-3) – Core Identity and Scientific Positioning for Research Procurement


3,4,5,6-Tetrahydroxyxanthone (CAS 99420-08-3) is a fully synthetic, non‑glycosylated tetra‑hydroxyxanthone derivative (C₁₃H₈O₆, MW 260.20) that belongs to the polyphenolic xanthone family [1]. It bears four contiguous hydroxyl groups on the A‑ring (positions 3,4,5,6) of the xanthone scaffold, a substitution pattern that is rare among both natural and synthetic xanthones and fundamentally governs its distinct protein‑target engagement profile [2]. Originally isolated from Tripterospermum lanceolatum, the compound is now accessed via total synthesis and is distributed under the code MB7 in the Na/K‑ATPase pharmacology literature [1][2]. Its combination of sub‑micromolar Na/K‑ATPase inhibition with a unique signaling‑silent mode of action differentiates it from cardiac glycosides and from other hydroxylated xanthone isomers [2].

Why Xanthone‑Class Interchangeability Fails for 3,4,5,6‑Tetrahydroxyxanthone: The Hydroxylation‑Position Penalty


Polyphenolic xanthones are frequently treated as a uniform antioxidant class; however, the number and regiochemistry of hydroxyl substituents create steep potency cliffs across mechanistically distinct targets [1][2]. When the tetrahydroxy pharmacophore of 3,4,5,6‑tetrahydroxyxanthone is blocked by acetylation, ACE inhibitory activity is completely abolished, demonstrating that the free hydroxyl array is indispensable [1]. Similarly, methylation of any of the phenolic groups abrogates Na/K‑ATPase inhibition [2]. Even subtle isomerism matters: simply relocating the hydroxyl set from the 3,4,5,6 pattern to the 1,3,5,6 pattern yields a >10‑fold potency loss against purified Na/K‑ATPase [2][3]. Consequently, generic procurement of “a tetrahydroxyxanthone” without precise positional specification risks acquiring a compound with orders‑of‑magnitude lower activity in the intended assay system.

Head‑to‑Head Quantitative Differentiation of 3,4,5,6‑Tetrahydroxyxanthone from its Closest Structural Analogs


Na/K‑ATPase Inhibition: 3,4,5,6‑Tetrahydroxyxanthone (MB7) is 6‑Fold More Potent than its 1,3,5,6‑Isomer and 37‑Fold More Potent than the Trihydroxy Analog

In a purified porcine kidney Na/K‑ATPase preparation, 3,4,5,6‑tetrahydroxyxanthone (MB7) inhibited the enzyme with an IC50 of 1.6 ± 0.1 μM, compared with 1.0 ± 0.1 μM for the classical cardiac glycoside ouabain [1]. Under the same assay conditions, the 1,3,5,6‑tetrahydroxyxanthone isomer (MB6) gave an IC50 of 60 μM, while the 3,4,5‑trihydroxyxanthone analog (MB5) yielded an IC50 of 10 μM [2]. This represents a 37‑fold potency advantage over the trihydroxy analog and a 6‑fold advantage over the isomeric tetrahydroxyxanthone [1][2]. Critically, unlike ouabain, MB7 does not stimulate the Na/K‑ATPase/Src signaling complex, effectively decoupling pump inhibition from pro‑proliferative kinase cascades [1].

Na/K-ATPase inhibition ion pump pharmacology cardiac glycoside alternative

ACE Inhibition: The 1,3,5,6‑Isomer is 7‑Fold More Potent; Selecting the Wrong Tetrahydroxyxanthone Compromises Assay Sensitivity

All five tetrahydroxyxanthone isomers isolated from T. lanceolatum inhibit angiotensin‑converting enzyme (ACE) in a dose‑dependent, competitive manner [1]. However, quantitative BindingDB data show that 3,4,5,6‑tetrahydroxyxanthone inhibits human ACE with a Ki of 126 μM (IC50 ≈ 239 μM), whereas its 1,3,5,6‑isomer has a Ki of 34 μM [2]. Thus, the 1,3,5,6‑substitution pattern is approximately 3.7‑fold more potent on a Ki basis (or 7‑fold on an IC50 basis) than the 3,4,5,6‑pattern [1][2]. Acetylation of the hydroxyl groups completely eliminated ACE inhibition, confirming that the free‑OH array is the pharmacophoric core [1].

ACE inhibition angiotensin-converting enzyme antihypertensive screening

High‑Glucose Endothelial Apoptosis: 3,4,5,6‑Tetrahydroxyxanthone Matches Probucol Efficacy at Equimolar Concentration in HUVEC

In human umbilical vein endothelial cells (HUVEC) exposed to 30 mM glucose for 48 h, 3,4,5,6‑tetrahydroxyxanthone (1–10 μM) significantly reduced lactate dehydrogenase (LDH) release, malondialdehyde (MDA) content, and apoptotic index, while up‑regulating the anti‑apoptotic protein Bcl‑2 [1]. The reference antioxidant probucol (10 μM) produced effects of comparable magnitude, establishing that 3,4,5,6‑tetrahydroxyxanthone matches a clinically used antioxidant at equimolar concentration in this in‑vitro model [1].

endothelial protection diabetic vasculopathy Bcl-2 upregulation

Erythrocyte Deformability in Atherosclerosis: 3,4,5,6‑Tetrahydroxyxanthone Improves Deformability and Reduces ADMA in ApoE‑Deficient Mice

In apolipoprotein E‑deficient (ApoE −/−) mice, a widely used atherosclerosis model, oral administration of 3,4,5,6‑tetrahydroxyxanthone at 10 or 20 mg kg⁻¹ day⁻¹ for 4 weeks significantly increased erythrocyte deformability, elevated antioxidant enzyme activities, decreased plasma malondialdehyde (MDA) and asymmetric dimethylarginine (ADMA) levels, and enhanced erythrocyte dimethylarginine dimethylaminohydrolase (DDAH) activity [1]. No comparator xanthone has been reported to produce this integrated hemorheological improvement in the ApoE −/− model, making this a functionally distinct phenotype for the 3,4,5,6‑substitution pattern [1].

erythrocyte deformability ADMA reduction atherosclerosis model

Gap‑Junction Preservation: 3,4,5,6‑Tetrahydroxyxanthone Restores Cx43 Expression and Suppresses ADMA Under Lysophosphatidylcholine Stress

In cultured endothelial cells exposed to lysophosphatidylcholine (LPC, 10 mg L⁻¹, 24 h), co‑treatment with 3,4,5,6‑tetrahydroxyxanthone (1, 3, or 10 μM) significantly suppressed the LPC‑induced rise in reactive oxygen species (ROS) and ADMA levels, increased cell viability, and up‑regulated both connexin‑43 (Cx43) mRNA and protein expression [1]. This preservation of gap‑junction intercellular communication is mechanistically linked to ADMA reduction and is not a pan‑xanthone property; it has been demonstrated specifically for the 3,4,5,6‑substitution pattern [1].

connexin 43 gap junction endothelial dysfunction ADMA pathway

Optimal Research Use‑Cases for 3,4,5,6‑Tetrahydroxyxanthone Based on Differentiated Evidence


Na/K‑ATPase Pump‑vs‑Signaling Dissection Studies

The unique ability of 3,4,5,6‑tetrahydroxyxanthone (MB7) to inhibit the Na/K‑ATPase pumping function without triggering the Src‑mediated signaling cascade makes it an indispensable chemical probe for laboratories dissecting the ion‑transport and signal‑transduction roles of the sodium pump [1]. Unlike ouabain, which simultaneously inhibits pumping and activates pro‑proliferative kinase pathways, MB7 cleanly separates these two functions, enabling unambiguous pharmacological assignment of Na/K‑ATPase‑dependent phenotypes [1].

Diabetic Endothelial Dysfunction and Atherosclerosis Models

3,4,5,6‑Tetrahydroxyxanthone matches the reference antioxidant probucol in protecting HUVEC from high‑glucose‑induced apoptosis at equimolar concentration, while also improving erythrocyte deformability and reducing pro‑atherogenic ADMA in ApoE‑deficient mice in vivo [2][3]. These convergent vascular endpoints—spanning endothelial survival, hemorheology, and the DDAH/ADMA/NO axis—justify its selection as a polyvalent small‑molecule probe for diabetic vasculopathy and atherosclerosis research programs [2][3].

Gap‑Junction Intercellular Communication (GJIC) Rescue Assays

The LPC‑induced endothelial injury model demonstrates that 3,4,5,6‑tetrahydroxyxanthone restores connexin‑43 expression and suppresses ADMA accumulation, preserving gap‑junction communication [4]. This specific combination of Cx43 up‑regulation and ADMA reduction is a documented phenotype of the 3,4,5,6‑substitution pattern and makes the compound a targeted tool for investigations of electrical coupling, metabolic cooperation, and vascular homeostasis [4].

Structure–Activity Relationship (SAR) Campaigns on Polyphenolic Xanthones

The steep potency cliffs observed across tetrahydroxyxanthone isomers against both Na/K‑ATPase and ACE validate the 3,4,5,6‑pattern as a critical negative‑ or positive‑control compound in any SAR matrix exploring xanthone hydroxylation effects [1][5]. Its well‑characterized profile against multiple targets (Na/K‑ATPase, ACE, DDAH/ADMA pathway, Bcl‑2 regulation) provides a multi‑parametric benchmark for rank‑ordering newly synthesized xanthone derivatives [1][2][3].

Quote Request

Request a Quote for 3,4,5,6-Tetrahydroxyxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.